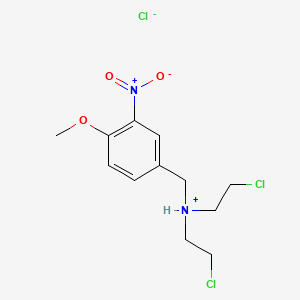
3-Penten-1-yne, 4-methyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- is an organic compound with the molecular formula C9H14 and a molecular weight of 122.2075 g/mol . This compound is characterized by its unique structure, which includes a penten-1-yne backbone with a methyl and isopropyl group attached. It is also known by its IUPAC name, 4-methyl-3-(1-methylethyl)-3-penten-1-yne .
Métodos De Preparación
The synthesis of 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the reaction of appropriate alkynes with alkenes under specific conditions. For example, the reaction of 3-methyl-1-penten-4-yn-3-ol with ruthenium vinyl carbene can form a ten-membered η2-olefin coordinated ruthenacycle . Industrial production methods may involve continuous-flow liquid-phase conditions using palladium catalysts for hydrogenation .
Análisis De Reacciones Químicas
3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ruthenium vinyl carbene and palladium catalysts . Major products formed from these reactions can include coordinated ruthenacycles and hydrogenated derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used to study the efficiency of different catalysts in hydrogenation reactions . In biology and medicine, it may be used to investigate the effects of specific molecular structures on biological pathways. In industry, it can be utilized in the synthesis of complex organic molecules and materials .
Mecanismo De Acción
The mechanism of action of 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, its reaction with ruthenium vinyl carbene forms a coordinated ruthenacycle, which can influence various chemical processes . The molecular targets and pathways involved in these reactions are crucial for understanding the compound’s effects and applications.
Comparación Con Compuestos Similares
3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- can be compared with similar compounds such as 3-methyl-1-penten-4-yn-3-ol and 3-methyl-3-penten-1-yne . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- lies in its specific combination of a penten-1-yne backbone with methyl and isopropyl groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
61786-07-0 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
4-methyl-3-propan-2-ylpent-3-en-1-yne |
InChI |
InChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3 |
Clave InChI |
KKGAIKSIOQULJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
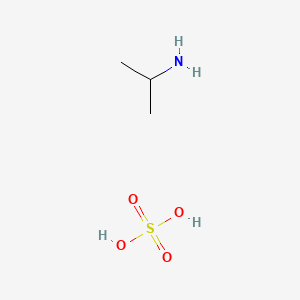
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
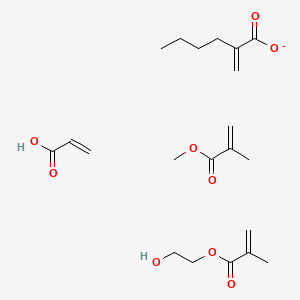
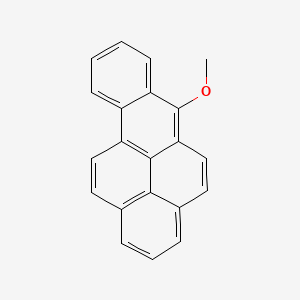
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)

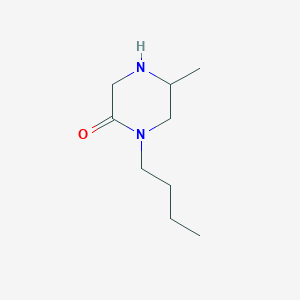
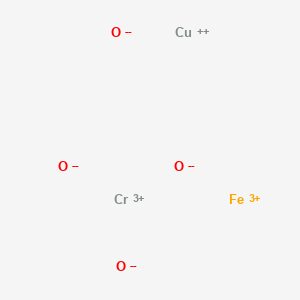
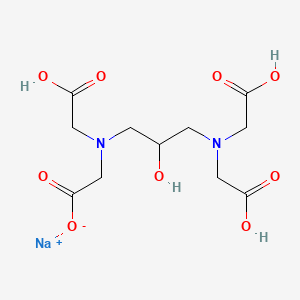
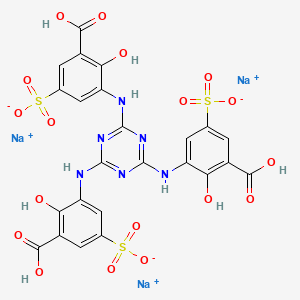
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
